molecular formula C18H24N2 B1334720 4,4'-Di-tert-butyl-2,2'-bipyridine CAS No. 72914-19-3

4,4'-Di-tert-butyl-2,2'-bipyridine

Cat. No. B1334720
CAS RN: 72914-19-3
M. Wt: 268.4 g/mol
InChI Key: TXNLQUKVUJITMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04177349

Procedure details

In a one-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared one mole of sodamide (23.0 g of sodium and iron catalyst) in 700 cc of liquid ammonia. The ammonia was replaced with 589.7 g (4.37 moles) of 4-t-butylpyridine. The mixture was heated to 135° C. at which time the purple reaction mixture began evolving hydrogen. The reaction was continued for 3.1 hours at 135°-149° C. until hydrogen evolution became slow. The reaction mixture was cooled to 100° C. and hydrolyzed with 100 cc of water. The oil layer was separated at 40° C. The aqueous layer was extracted with 50 cc of xylene. The oil layer and xylene extract were charged to a Vigreaux column for distillation. Xylene and about 300 g of unreacted 4-t-butylpyridine were distilled under vacuum. The residue was cooled to room temperature, allowing 4,4'-di-(t-butyl)-2,2'-bipyridyl to crystallize. It was filtered and washed with acetone to give 66.4 g of 4,4'-di-(t-butyl)-2,2'-bipyridyl with a melting point of 159°-160° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
589.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].N.[C:4]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5].[H][H]>O>[C:4]([C:8]1[CH:13]=[CH:12][N:11]=[C:10]([C:12]2[CH:13]=[C:8]([C:4]([CH3:7])([CH3:6])[CH3:5])[CH:9]=[CH:10][N:1]=2)[CH:9]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
700 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
589.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a one-liter, three-neck flask, equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
The oil layer was separated at 40° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 50 cc of xylene
EXTRACTION
Type
EXTRACTION
Details
The oil layer and xylene extract
ADDITION
Type
ADDITION
Details
were charged to a Vigreaux column for distillation
DISTILLATION
Type
DISTILLATION
Details
Xylene and about 300 g of unreacted 4-t-butylpyridine were distilled under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NC=C1)C1=NC=CC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.